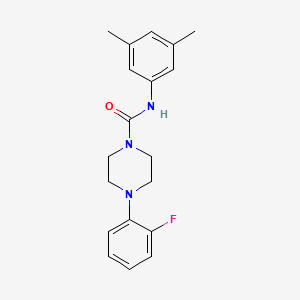![molecular formula C18H29N5O B5318522 N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)
N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide, also known as MP-10, is a small molecule that has been studied extensively for its potential therapeutic applications. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain sensation and reward pathways in the brain. In
科学的研究の応用
N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to be highly selective for the μ-opioid receptor, which is a key target for opioid analgesics. Additionally, this compound has been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the development of new pain medications.
作用機序
The μ-opioid receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release and the modulation of pain perception and reward pathways. N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide acts as a selective agonist of the μ-opioid receptor, binding to the receptor and activating its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models, with a duration of action that is longer than other opioids such as morphine. Additionally, this compound has been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the development of new pain medications. This compound has also been studied for its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
One advantage of using N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide in lab experiments is its high selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioids. Additionally, this compound has a longer duration of action compared to other opioids, which can be useful in certain experimental settings. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide. One area of interest is the development of new pain medications that are based on the structure of this compound. Additionally, there is ongoing research on the potential use of this compound in the treatment of addiction, particularly for opioid addiction. Finally, there is interest in exploring the potential use of this compound in other areas of medicine, such as the treatment of depression and anxiety.
合成法
The synthesis of N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide involves a multi-step process that includes the reaction of 2-(1-methylpiperidin-2-yl)ethanamine with 6-bromonicotinic acid, followed by the addition of piperazine and the final step of acylation with nicotinoyl chloride. The yield of this compound is typically around 50-60%, and the purity can be increased through various purification techniques.
特性
IUPAC Name |
N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-22-11-3-2-4-16(22)7-8-20-18(24)15-5-6-17(21-14-15)23-12-9-19-10-13-23/h5-6,14,16,19H,2-4,7-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLEWDZCXHUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCNC(=O)C2=CN=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5318456.png)

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(1-naphthyl)vinyl]benzamide](/img/structure/B5318478.png)
![6-(4-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5318489.png)
![ethyl 2-[4-(diethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318491.png)
![1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5318501.png)
![2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)
![methyl 2-methyl-7-(1-naphthyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5318514.png)
![4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5318527.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)
![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)
![N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5318559.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)